molecular formula C10H13N5O4 B7795879 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione

Cat. No.: B7795879
M. Wt: 267.24 g/mol
InChI Key: HBOMLICNUCNMMY-UHFFFAOYSA-N
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Description

1-[(2R,4S,5S)-4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly known as zidovudine (AZT), is a synthetic nucleoside analog and the first FDA-approved antiretroviral drug for HIV treatment. Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol . Structurally, AZT features a thymine base linked to a deoxyribose sugar modified with an azido (-N₃) group at the 3'-position, replacing the native hydroxyl group. This modification prevents further elongation of viral DNA chains, making AZT a chain-terminating agent .

Mechanism of Action:
AZT is phosphorylated intracellularly to its active triphosphate form (AZT-TP), which competes with thymidine triphosphate (dTTP) for incorporation into viral DNA by HIV reverse transcriptase (RT). Incorporation of AZT-TP results in premature DNA chain termination, inhibiting viral replication .

Properties

IUPAC Name

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOMLICNUCNMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30516-87-1
Record name zidovudine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=602670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Azidothymidine can be synthesized from thymidine through chemical synthesis. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). This substitution is achieved through a series of chemical reactions involving nucleophilic substitution . Industrial production methods involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield .

Chemical Reactions Analysis

Reaction Pathway

Starting Material : 5-methyluridine derivatives
Reagents : Formic acid in ethanol
Conditions : Ambient temperature, 2-hour reaction time
Yield : 400 mg of AZT

ParameterDetails
Reactants 5-methyluridine derivatives
Catalyst/Solvent Formic acid in ethanol
Temperature Ambient (~25°C)
Reaction Time 2 hours
Product AZT (CAS 73971-82-1)
Reference Matsuda et al., 1980

This method emphasizes the regioselective introduction of the azido group at the 3'-position of the ribose ring, a structural feature critical for its antiviral mechanism.

Phosphorylation and Activation

AZT requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert antiviral effects. Key steps include:

Phosphorylation Pathway

  • First Phosphorylation : AZT → AZT-monophosphate (AZT-MP) via thymidine kinase.

  • Second Phosphorylation : AZT-MP → AZT-diphosphate (AZT-DP) via thymidylate kinase.

  • Third Phosphorylation : AZT-DP → AZT-triphosphate (AZT-TP) via nucleoside diphosphate kinase.

Critical Data :

  • AZT-TP competes with endogenous thymidine triphosphate (TTP) for incorporation into viral DNA.

  • The azido group at the 3'-position prevents further elongation, causing chain termination .

Biochemical Interactions and DNA Incorporation

AZT-TP inhibits HIV reverse transcriptase and mitochondrial DNA polymerase-γ (pol-γ). Key findings from experimental studies include:

Impact on Mitochondrial DNA (mtDNA)

ParameterWild-Type MiceY955C pol-γ Mutant MiceAZT-Treated Y955C Mice
mtDNA Abundance Baseline↓ 50%No further reduction
State IV Respiration Normal↓ 55%Additional ↓ 55%
Fibrosis Absent↑ 60%↓ 50% with AZT

Key Observations :

  • AZT alone increases mtDNA abundance by 30% in wild-type mice, suggesting compensatory mechanisms .

  • The Y955C pol-γ mutation exacerbates mitochondrial dysfunction, reducing respiratory capacity.

Structural Analogs and Derivatives

Patents describe derivatives of AZT with modified sugar moieties or base pairs to enhance efficacy or reduce toxicity. Examples include:

  • 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one : A thio-modified analog with improved pharmacokinetics .

  • Diphosphate prodrugs : Designed to bypass phosphorylation steps for faster activation .

Degradation and Stability

While specific degradation pathways are not detailed in the provided sources, the azido group (-N₃) is thermally sensitive and may decompose under high-energy conditions (e.g., UV light), releasing nitrogen gas and forming reactive intermediates.

Scientific Research Applications

Structure

The compound features a pyrimidine ring and an azido group, which contribute to its biological activity. The stereochemistry at the oxolane ring is crucial for its efficacy as an antiviral agent.

Antiviral Therapy

Zidovudine's Role in HIV Treatment
Zidovudine was the first drug approved for HIV treatment and remains a cornerstone in antiretroviral therapy (ART). It works by inhibiting reverse transcriptase, an enzyme critical for the replication of HIV. Clinical studies have shown that AZT can reduce viral load and improve immune function in patients with HIV/AIDS .

Case Study: Efficacy in Clinical Trials

A pivotal trial published by Fischl et al. (1987) demonstrated that AZT significantly improved survival rates among AIDS patients compared to placebo . This landmark study laid the groundwork for subsequent research into combination therapies involving AZT.

Genome Editing

CRISPR Technology Enhancement
Recent studies have explored the use of AZT in enhancing CRISPR-Cas9 genome editing efficiency. Small molecules like AZT can increase the precision and efficacy of gene editing by stabilizing the target DNA during the editing process .

Case Study: Enhancing Pluripotent Stem Cells

Research by Yu et al. (2015) indicated that AZT could enhance CRISPR genome editing in pluripotent stem cells, leading to more efficient genetic modifications without significant off-target effects .

Cancer Research

Potential Use as an Anticancer Agent
Emerging evidence suggests that AZT may have anticancer properties due to its ability to induce apoptosis in certain cancer cell lines. Studies have investigated its effects on various cancers, including breast and prostate cancer.

Case Study: Inducing Apoptosis

A study demonstrated that AZT could induce apoptosis in breast cancer cells through mechanisms involving mitochondrial pathways, suggesting potential applications in cancer therapeutics .

Safety and Toxicity

While AZT is effective, it is not without side effects. Common adverse reactions include bone marrow suppression, leading to anemia and neutropenia, as well as gastrointestinal disturbances. Long-term use has been associated with mitochondrial toxicity due to its mechanism of action .

Data Tables

Study ReferenceYearPopulationOutcome
Fischl et al.1987AIDS patientsImproved survival rates
Yu et al.2015Pluripotent stem cellsEnhanced CRISPR editing efficiency

Mechanism of Action

Azidothymidine exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of HIV. The compound is converted into its active triphosphate form inside the cell, which competes with the natural substrate, thymidine triphosphate, for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further replication of the virus .

Comparison with Similar Compounds

Pharmacokinetics :

  • Bioavailability : ~60–70% oral absorption .
  • Half-Life : ~1 hour (plasma), but intracellular AZT-TP persists for 3–4 hours .

AZT belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class. Below is a detailed comparison with structurally and functionally related compounds:

Chemical Structure and Target Specificity
Compound Key Structural Features Target Virus Mechanism of Action
AZT 3'-azido substitution, thymine base HIV-1, HIV-2 Chain termination via AZT-TP incorporation
Telbivudine β-L-enantiomer, unmodified hydroxyl at 3' HBV Competes with dTTP for HBV polymerase
Stavudine (d4T) 2',3'-didehydro structure (unsaturated sugar ring) HIV-1, HIV-2 Chain termination (lacks 3'-OH)
Lamivudine Oxathiolane ring with sulfur atom, cytosine analog HIV, HBV Chain termination (3'-thia modification)
Brivudine 5-(2-bromoethenyl) substitution on uracil HSV-1, VZV Inhibits viral DNA polymerase

Key Structural Differences :

  • AZT vs. Telbivudine : AZT’s azido group enhances chain termination, while Telbivudine’s β-L configuration improves HBV specificity .
  • AZT vs. Stavudine : Stavudine’s didehydro structure reduces mitochondrial toxicity compared to AZT but retains similar HIV efficacy .
Pharmacokinetic and Toxicity Profiles
Compound Oral Bioavailability Half-Life (Hours) Key Side Effects
AZT 60–70% 1 (plasma) Mitochondrial toxicity, anemia, hepatotoxicity
Telbivudine ~70% 15 Myopathy, neuropathy
Stavudine 86% 1.5 Lipoatrophy, lactic acidosis
Lamivudine 82–87% 5–7 Pancreatitis (rare)

Mitochondrial Toxicity :

  • AZT and Stavudine inhibit mitochondrial DNA polymerase γ, causing oxidative stress and cardiomyopathy .
  • Paradoxically, AZT reduced cardiac fibrosis in transgenic mice with mitochondrial dysfunction, suggesting context-dependent effects .
Resistance Profiles
Compound Common Resistance Mutations (HIV) Clinical Impact
AZT D67N, K70R, T215Y/F (thymidine analog mutations) Reduces excision of AZT-TP from DNA
Lamivudine M184V/I High-level resistance
Stavudine Q151M complex Cross-resistance with other NRTIs

AZT Resistance : Mutations like T215Y enhance ATP-mediated excision of AZT-TP from viral DNA, restoring viral replication .

Binding Affinity and Druglikeness
Compound Molecular Weight (g/mol) Binding Energy (kcal/mol)* Lipinski Compliance
AZT 267.24 -7.83 (SARS-CoV-2) Yes
Brivudine 333.13 -4.87 (SARS-CoV-2) Yes

*Data from in silico COVID-19 docking studies .

Biological Activity

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione, commonly known as Zidovudine (AZT), is a synthetic nucleoside analogue primarily used in the treatment of HIV/AIDS. Its structure features an azido group and a hydroxymethyl oxolane moiety, contributing to its biological activity. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13N5O4
  • Molecular Weight : 267.3 g/mol
  • CAS Number : 30516-87-1

Zidovudine functions as a reverse transcriptase inhibitor. It mimics the natural nucleoside thymidine and gets incorporated into viral DNA during replication. This incorporation results in chain termination, effectively halting the replication of HIV. The compound's azido group is critical for its antiviral activity as it enhances binding affinity to the reverse transcriptase enzyme.

Antiviral Efficacy

Zidovudine has been extensively studied for its antiviral properties against HIV. Clinical trials have demonstrated that it significantly reduces viral load and improves CD4 cell counts in patients with HIV/AIDS. The drug is often used in combination therapies to enhance efficacy and reduce resistance development.

Pharmacokinetics

The pharmacokinetic profile of Zidovudine includes rapid absorption following oral administration, with peak plasma concentrations occurring within 0.5 to 1.5 hours. It has a half-life of approximately 1 hour and is primarily metabolized by glucuronidation in the liver.

Case Studies

  • Clinical Trials : A pivotal study published in 1987 demonstrated that Zidovudine reduced mortality rates in patients with advanced AIDS compared to placebo controls . Patients receiving Zidovudine showed a significant decrease in opportunistic infections.
  • Combination Therapy : Research indicates that combining Zidovudine with other antiretroviral agents (e.g., Lamivudine) leads to improved outcomes in treatment-naïve patients . A study found that this combination therapy resulted in a sustained viral suppression over longer periods.
  • Resistance Studies : Investigations into drug resistance have shown that mutations in the reverse transcriptase gene can confer resistance to Zidovudine, necessitating ongoing monitoring and adaptation of treatment regimens .

Comparative Biological Activity Table

Compound NameMechanism of ActionPrimary UseKey Findings
ZidovudineReverse transcriptase inhibitorHIV/AIDS treatmentReduces viral load; improves CD4 counts
LamivudineReverse transcriptase inhibitorHIV/AIDS treatmentEffective in combination with AZT; reduces resistance
TenofovirNucleotide reverse transcriptase inhibitorHIV/AIDS treatmentLower incidence of resistance; renal safety profile

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Zidovudine, and how are the products characterized?

  • Methodological Answer : Zidovudine is synthesized via enantioselective pathways, often involving isoxazolidinyl intermediates. Key steps include azide incorporation and stereochemical control. Characterization employs melting point analysis (155–203°C for related analogs), elemental analysis (C, H, N ratios), and spectroscopic techniques (NMR, IR) to confirm purity and structure. High yields (89–94%) are achievable with optimized stoichiometry and catalytic conditions . RP-HPLC and voltammetry are validated for quantification, ensuring batch consistency and compliance with pharmacopeial standards .

Q. How does the stereochemistry of Zidovudine influence its antiviral activity?

  • Methodological Answer : The (2R,4S,5S) configuration is critical for binding to viral reverse transcriptase. Computational docking and comparative assays with stereoisomers (e.g., derivatives) reveal that deviations in the oxolan-2-yl ring conformation reduce inhibitory potency. Enzymatic phosphorylation studies in host cells confirm that only the correct stereochemistry enables triphosphate formation, a prerequisite for activity .

Q. What in vitro models are used to evaluate Zidovudine’s cytotoxicity and efficacy?

  • Methodological Answer : Caco-2 cell lines are standard for assessing gastrointestinal toxicity (e.g., dose-dependent apoptosis). Antiviral efficacy is tested in HIV-1-infected MT-4 lymphocytes using p24 antigen reduction assays. EC₅₀ values are calculated via dose-response curves, while cytotoxicity (CC₅₀) is measured with MTT assays. Selectivity indices (CC₅₀/EC₅₀) guide therapeutic window optimization .

Advanced Research Questions

Q. What strategies mitigate Zidovudine’s short plasma half-life and toxicity in sustained-release formulations?

  • Methodological Answer : Matrix tablets with hydroxypropyl methylcellulose (HPMC) or poly(lactic-co-glycolic acid) (PLGA) prolong release kinetics. In vitro dissolution testing (pH 1.2–6.8 buffers) and pharmacokinetic modeling (non-compartmental analysis) optimize zero-order release. Toxicity reduction is validated in rodent models by monitoring hematological parameters (hemoglobin, neutrophil counts) post-administration .

Q. How can machine learning models reposition Zidovudine for emerging viruses like SARS-CoV-2?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models trained on viral protease inhibitors predict Zidovudine’s binding affinity to SARS-CoV-2 RNA-dependent RNA polymerase. Molecular docking (AutoDock Vina) and free energy calculations (MM/GBSA) validate interactions. Clinical trial simulations (Monte Carlo methods) assess adjunct dosing to mitigate anemia risks identified in retrospective studies .

Q. What advanced analytical methods quantify Zidovudine in biological matrices with co-administered antiretrovirals?

  • Methodological Answer : Reverse-phase HPLC with UV/Vis detection (λ = 265 nm) using C18 columns and mobile phases (acetonitrile:phosphate buffer, pH 3.0) resolves Zidovudine from lamivudine or abacavir. Validation follows ICH guidelines: linearity (1–50 µg/mL, R² > 0.999), LOD (0.1 µg/mL), and recovery (>95% in plasma). LC-MS/MS enhances sensitivity for low-concentration pharmacokinetic studies .

Q. How do structural modifications of the azido group impact Zidovudine’s cytotoxicity and efficacy?

  • Methodological Answer : Isosteric replacement of the azido group (e.g., with hydroxylamine or alkynyl groups) is evaluated via SAR studies. Cytotoxicity is assayed in HepG2 cells (liver toxicity) and Jurkat cells (immunotoxicity). Antiviral activity retention is tested against HIV-1 IIIB strains. Molecular dynamics simulations (GROMACS) correlate functional group polarity with off-target binding .

Q. What in silico and experimental approaches resolve contradictions in Zidovudine’s mitochondrial toxicity data?

  • Methodological Answer : Discrepancies in mitochondrial DNA depletion studies are addressed by integrating RNA-seq data (human PBMCs) with metabolic flux analysis (Seahorse XF). In silico mitochondrial toxicity prediction tools (e.g., Mitotox) identify off-target interactions with DNA polymerase γ. Dose-ranging studies in zebrafish embryos (FET assay) validate findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione

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